molecular formula C16H15FN4O2S B2371201 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 378200-42-1

8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No. B2371201
M. Wt: 346.38
InChI Key: POAYRZMVXBIWRP-UHFFFAOYSA-N
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Description

8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione, also known as rotigotine, is a dopamine agonist used in treating Parkinson’s disease and restless legs syndrome1. It has a molecular weight of 346.381.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis procedure, it would be best to refer to a peer-reviewed scientific publication or a chemical supplier’s information2.



Molecular Structure Analysis

The molecular formula of this compound is C17H17FN4O2S3. This indicates that it contains 17 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom3.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, as a dopamine agonist, it likely interacts with dopamine receptors in the brain, mimicking the action of dopamine1.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 346.381. Unfortunately, I couldn’t find more specific information on its physical and chemical properties.


Scientific Research Applications

Novel Synthesis Methods

Recent studies have developed novel methods for constructing compounds with structures similar to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione. For instance, Liu, Shibata, and Takéuchi (2000) described new methods for synthesizing 3,3-disubstituted and 3,3-spiro-2H,4H-benzo[e][1,2]thiazine-1,1-diones, showcasing the versatility in synthetic organic chemistry (Liu, Shibata, & Takéuchi, 2000).

Fluorescent Probe Development

Sun et al. (2018) developed a novel two-photon fluorescent probe for detecting 1,4-dithiothreitol (DTT), a compound structurally related to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione. This demonstrates the compound's potential in creating sensitive and selective probes for biological and biochemical research (Sun et al., 2018).

Antiproliferative and Antifungal Activities

Compounds structurally related to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione have been studied for their antiproliferative and antifungal properties. Tandon et al. (2009) synthesized and evaluated a series of similar compounds, demonstrating significant activity against human cervical cancer cells and potent antifungal activity (Tandon et al., 2009).

Potential in Optical Applications

Raghavendra, Dileep, and Dharmaprakash (2015) studied the nonlinear absorption and optical-limiting properties of a compound with structural similarity to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione. This research suggests potential applications in nonlinear optics and photonics (Raghavendra, Dileep, & Dharmaprakash, 2015).

Safety And Hazards

While I couldn’t find specific safety and hazard information for this compound, it’s important to handle all chemicals with care. Always follow safety guidelines and use appropriate personal protective equipment.


properties

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAYRZMVXBIWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione

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